REACTION_CXSMILES
|
[NH:1]([C:3]([NH:5][C:6]1[S:7][C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:9]([CH3:11])[N:10]=1)=[O:4])[NH2:2].[CH:17](OCC)(OCC)OCC>>[CH3:11][C:9]1[N:10]=[C:6]([N:5]2[C:3](=[O:4])[NH:1][N:2]=[CH:17]2)[S:7][C:8]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
|
Name
|
ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)NC=1SC(=C(N1)C)C(=O)OCC
|
Name
|
|
Quantity
|
393 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2-neck round bottom flask (1 L) equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold methanol (100 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)N1C=NNC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.9 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |